molecular formula C9H7N3 B3351764 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile CAS No. 39676-14-7

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile

Cat. No.: B3351764
CAS No.: 39676-14-7
M. Wt: 157.17 g/mol
InChI Key: TYABGZSXMGEYLU-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile (CAS 39676-14-7) is a high-value chemical building block with the molecular formula C9H7N3 and a molecular weight of 157.18 . This nitrile-functionalized pyrrolopyridine derivative is a crucial synthetic intermediate in medicinal chemistry and drug discovery research, primarily used for the synthesis of more complex molecules. The compound is particularly valuable for constructing pharmacologically active scaffolds, including the core structures of kinase inhibitors and other targeted therapeutics . The nitrile group (-C#N) offers versatile chemical reactivity, allowing researchers to transform it into other functional groups, such as carboxylic acids or amines, thereby enabling rapid diversification and optimization of lead compounds . As a key precursor, it facilitates the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage recommendations include keeping the container sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABGZSXMGEYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627402
Record name (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39676-14-7
Record name (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyrrolo 3,2 C Pyridin 3 Yl Acetonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile reveals several logical disconnections that form the basis for plausible synthetic routes. The primary disconnection is at the C3 position of the pyrrolopyridine core, separating the acetonitrile (B52724) moiety from the heterocyclic system. This suggests a synthetic strategy where the pyrrolopyridine core is first assembled, followed by the introduction of the cyanomethyl group.

Further disconnection of the pyrrolopyridine core itself can be approached in two main ways: breaking the bonds of the pyrrole (B145914) ring or the pyridine (B92270) ring. A common strategy involves forming the pyrrole ring onto a pre-existing pyridine scaffold. This leads to key intermediates such as substituted pyridines that can undergo cyclization to form the fused bicyclic system. For instance, a substituted aminopyridine can be a precursor for the formation of the pyrrole ring.

Strategies for Pyrrolo[3,2-c]pyridine Core Construction

The construction of the 1H-pyrrolo[3,2-c]pyridine core is a critical step in the synthesis of the target molecule. Both intramolecular cyclization and intermolecular coupling reactions have been effectively employed to create this fused heterocyclic system.

Intramolecular cyclization is a powerful method for the formation of the pyrrolo[3,2-c]pyridine scaffold. These reactions often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the pyrrole ring onto a pyridine precursor.

One notable approach involves the use of a substituted pyridine derivative that bears a side chain capable of cyclizing. For example, a 4-nitropyridine (B72724) derivative can be elaborated to introduce a side chain that, upon reduction of the nitro group to an amine, can undergo intramolecular condensation to form the pyrrole ring. A specific synthetic pathway starts with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. This starting material can be oxidized to the corresponding pyridine-1-oxide, followed by nitration at the 4-position. The resulting 4-nitropyridine 1-oxide can then be reacted with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce a vinylogous side chain. Subsequent reduction of the nitro group, often with iron powder in acetic acid, leads to a domino reaction involving reduction and intramolecular cyclization to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov

Palladium-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides has also been explored to generate pyrrolopyridinone derivatives, which can be further modified to obtain the desired pyrrolo[3,2-c]pyridine core. researchgate.net Additionally, free-radical cyclization of appropriately substituted pyrrolylpyridinium salts provides another avenue to access related fused systems. nih.govbeilstein-journals.org

Table 1: Examples of Intramolecular Cyclization for Pyrrolopyridine Core Synthesis

Starting MaterialReagents and ConditionsProductYield (%)
2-Bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide derivative1. DMF-DMA; 2. Fe, AcOH6-Bromo-1H-pyrrolo[3,2-c]pyridineNot specified
N-allyl-pyrrolo-2-carboxamidePdCl2(CH3CN)2, benzoquinone, DMF/THF, 100 °CPyrrolo[3,2-c]pyridin-4-oneNot specified
o-bromophenyl-substituted pyrrolylpyridinium salt(TMS)3SiH, AIBNPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromideGood

Intermolecular coupling reactions offer an alternative and versatile strategy for constructing the pyrrolo[3,2-c]pyridine core. These methods typically involve the coupling of two or more components to build the fused ring system in a convergent manner.

A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This approach, which proceeds via a double cyclization pathway, demonstrates the utility of metal catalysis in constructing complex heterocyclic scaffolds.

Furthermore, palladium-catalyzed coupling reactions, such as the Suzuki cross-coupling, can be employed to functionalize a pre-formed pyrrolopyridine core, although the initial core itself is often constructed via intramolecular cyclization. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be coupled with various arylboronic acids to introduce diversity at the 6-position. nih.gov

Introduction of the Acetonitrile Moiety

Once the 1H-pyrrolo[3,2-c]pyridine core is synthesized, the final key step is the introduction of the acetonitrile group at the C3 position. This can be achieved through various C-C bond-forming reactions or by the transformation of a suitable precursor.

The introduction of the cyanomethyl group directly onto the C3 position of the pyrrolopyridine ring is a common strategy. This often involves the reaction of a suitable electrophilic precursor with a cyanide source.

A relevant example, although on the isomeric 1H-pyrrolo[2,3-b]pyridine system, involves the use of a Mannich base precursor. N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can be reacted with sodium cyanide in the presence of acetic acid to yield 1H-pyrrolo[2,3-b]pyridine-3-acetonitrile. chemicalbook.com This methodology could be adapted for the 1H-pyrrolo[3,2-c]pyridine system, where a C3-halomethyl or a C3-aminomethyl derivative would serve as the electrophile.

Another potential approach is the direct C-H functionalization of the pyrrole ring at the C3 position. While challenging due to the reactivity of other positions, regioselective C-H functionalization methods are an active area of research. researchgate.net

An alternative to direct cyanomethylation is the introduction of a precursor functional group at the C3 position, which can then be converted to the nitrile. For example, a C3-carboxaldehyde could be synthesized and subsequently converted to the acetonitrile via a two-step process involving conversion to an oxime followed by dehydration.

Another strategy involves the introduction of a C3-halomethyl group, which can then undergo nucleophilic substitution with a cyanide salt. The C3-halomethyl derivative could potentially be prepared from the corresponding C3-hydroxymethyl compound, which in turn could be accessed via formylation of the pyrrolopyridine core followed by reduction.

Table 2: Representative Methods for Introducing the Acetonitrile Moiety

SubstrateReagents and ConditionsProductYield (%)
N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamineNaCN, H2O, N,N-dimethylformamide, AcOH, 110 °C1H-pyrrolo[2,3-b]pyridine-3-acetonitrile52
Imidazo[1,2-a]pyridineChloroacetonitrile, K2CO3, DMF2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrileNot specified

Modern Synthetic Techniques and Green Chemistry Applications

Modern synthetic strategies for preparing the 1H-pyrrolo[3,2-c]pyridine core, the foundational structure of the target molecule, have increasingly embraced principles of efficiency and sustainability. These approaches aim to reduce reaction times, minimize waste, and utilize more environmentally benign reagents and conditions.

One notable modern technique is the use of microwave-assisted synthesis . This technology has been effectively applied to accelerate key steps in the formation of related pyrrolopyridine and other heterocyclic systems. For instance, in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a microwave reactor was employed to significantly shorten the reaction time for the Suzuki cross-coupling reaction, a crucial C-C bond-forming step. This method offers advantages over conventional heating by providing rapid and uniform heating, often leading to higher yields and cleaner reaction profiles.

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira and Suzuki reactions, are central to many modern synthetic routes for constructing the pyrrolopyridine scaffold. These reactions allow for the efficient formation of carbon-carbon bonds, which is essential for building the fused ring system from simpler precursors. For example, a domino approach involving a Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne can be utilized to generate the key pyrrolopyridine intermediate. The efficiency and functional group tolerance of these palladium-catalyzed methods make them powerful tools in modern organic synthesis.

In the context of green chemistry , efforts are being made to replace hazardous reagents and solvents. For the synthesis of related pyrrole derivatives, approaches such as one-pot multicomponent reactions are being explored. These reactions, by combining multiple steps into a single operation, reduce the need for purification of intermediates, thereby saving solvents and energy. While not yet specifically detailed for this compound, the application of such principles, for instance by using water as a solvent or employing reusable catalysts, represents a promising direction for future synthetic efforts.

The introduction of the 3-acetonitrile group can be envisioned through functionalization of the pre-formed 1H-pyrrolo[3,2-c]pyridine core. Classical methods like the Vilsmeier-Haack reaction could be employed to introduce a formyl group at the C3 position, which can then be converted to the acetonitrile moiety through established chemical transformations. Similarly, a Mannich reaction could introduce an aminomethyl group at C3, which can subsequently be displaced by a cyanide nucleophile. Optimizing these reactions using greener solvents and catalysts would align with the principles of sustainable chemistry.

Technique/PrincipleApplication in Pyrrolopyridine SynthesisAdvantages
Microwave-Assisted Synthesis Acceleration of cross-coupling and cyclization reactions.Reduced reaction times, improved yields, cleaner reactions.
Palladium-Catalyzed Coupling Construction of the core heterocyclic scaffold (e.g., Sonogashira, Suzuki).High efficiency, broad functional group tolerance.
One-Pot Multicomponent Reactions Streamlined synthesis of related heterocyclic systems.Increased efficiency, reduced waste and energy consumption.
Green Solvents/Catalysts Exploration of water as a solvent and reusable catalysts.Reduced environmental impact, improved safety.

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for the preparation of its chiral analogs, which may possess unique biological activities. Stereoselective synthesis in the context of pyrrolopyridines generally involves the asymmetric construction of the heterocyclic core or the enantioselective introduction of substituents.

For analogs of this compound where a stereocenter is introduced, for example, on a substituent attached to the pyrrole or pyridine ring, asymmetric synthesis would be paramount. This can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyrrolopyridine scaffold.

Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a key reaction, followed by its removal.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of a bond-forming reaction. This is a highly efficient and atom-economical approach.

Although specific examples of stereoselective synthesis for derivatives of this compound are not extensively documented in the public domain, general methodologies for the asymmetric synthesis of related heterocyclic compounds are well-established. For instance, asymmetric hydrogenation or transfer hydrogenation of a prochiral pyrrolopyridine precursor could establish a stereocenter. Similarly, enantioselective C-H functionalization of the pre-formed scaffold using a chiral catalyst could be a powerful strategy to introduce chiral substituents.

The development of such stereoselective routes would be a significant advancement, enabling the exploration of the structure-activity relationships of chiral analogs of this compound.

Advanced Spectroscopic and Structural Elucidation of the Compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Without access to primary experimental results, any attempt to generate the requested scientific article would rely on speculation or prediction, which would not meet the required standards of scientific accuracy and authority. Further research and publication by synthetic and analytical chemists are necessary to fully elucidate the structural and spectroscopic properties of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Growth Methodologies and Polymorphism

No specific information on the crystal growth methods or the existence of polymorphs for this compound has been reported in the reviewed scientific literature.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed bond lengths, bond angles, and torsion angles derived from X-ray crystallographic analysis of this compound are not available as no crystal structure has been publicly deposited or published.

Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be provided.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

There is no available information on the chiroptical properties of this compound. The molecule is not inherently chiral, and no studies on its enantiomeric characterization, should it be resolved into enantiomers through derivatization or other means, have been found.

Theoretical and Computational Investigations of 2 1h Pyrrolo 3,2 C Pyridin 3 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various ground-state properties could be calculated. While specific data for the target molecule is unavailable, a hypothetical data table of commonly computed properties is presented below to illustrate the expected output of such a study.

Hypothetical Ground State Properties of this compound (Calculated using DFT)

Property Hypothetical Value Unit
Total Energy -XXX.XXXX Hartrees
Dipole Moment X.XX Debye
Polarizability XX.XX ų

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitation energy. A smaller gap generally implies higher reactivity. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Hypothetical Value Unit
HOMO Energy -X.XX eV
LUMO Energy -X.XX eV

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is useful for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, an ESP map would likely show negative potential (red regions) around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the nitrile group, indicating these are areas favorable for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For the flexible acetonitrile (B52724) side chain of this compound, a conformational analysis would identify the most stable rotational isomers (rotamers) and the energy barriers between them.

Molecular Dynamics (MD) Simulations in Various Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can offer insights into how a compound like this compound would behave in different environments, such as in a vacuum, in water, or in a lipid bilayer. This is particularly valuable for understanding how a drug molecule might interact with a biological target. While no MD simulation studies have been published for this specific compound, such a study would be instrumental in understanding its solvation properties and its potential to cross biological membranes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of a molecule, including its Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dknih.gov These predictions can be a powerful tool for confirming the structure of a newly synthesized compound by comparing the calculated spectrum to the experimentally measured one. nih.gov DFT calculations are commonly employed for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be influenced by the choice of the computational method, basis set, and the inclusion of solvent effects. ruc.dk For this compound, a computational prediction of its NMR spectrum would be a valuable resource for any future synthetic efforts.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Hypothetical Chemical Shift (ppm)
H-1 X.XX
H-2 X.XX
H-4 X.XX
H-5 X.XX
H-6 X.XX
H-7 X.XX

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, transition state structures, and activation energies that are often difficult to obtain through experimental methods alone. While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in the public domain, we can infer potential areas of investigation based on established synthetic routes for the pyrrolo[3,2-c]pyridine core.

The synthesis of the pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, can be approached through various strategies analogous to classical indole (B1671886) syntheses. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine ring. Computational studies, particularly using Density Functional Theory (DFT), would be invaluable in understanding the nuances of these synthetic transformations.

A plausible synthetic approach involves the construction of the pyrrole ring onto a functionalized pyridine derivative. For instance, a reaction sequence could begin with a substituted pyridine which is then elaborated to introduce the necessary precursors for the pyrrole ring closure. One such strategy involves the reaction of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with N,N-dimethylformamide dimethyl acetal (B89532), followed by a reductive cyclization using iron in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.govsemanticscholar.org Subsequent functionalization at the 3-position would lead to the target molecule.

Potential areas for computational investigation include:

Reaction Coordinate and Energy Profile: DFT calculations can map the entire reaction coordinate for the key cyclization step. This would involve identifying the starting materials, intermediates, transition states, and products and calculating their relative energies. The resulting energy profile would reveal the activation barriers for each step, allowing for the identification of the rate-determining step.

Transition State Analysis: The geometry of the transition state is crucial for understanding the reaction mechanism. Computational methods can precisely locate the transition state structure, which is a first-order saddle point on the potential energy surface. Analysis of the vibrational frequencies of the transition state can confirm its identity (one imaginary frequency) and provide insights into the atomic motions involved in the bond-forming or bond-breaking processes.

Catalyst and Substituent Effects: Should the synthesis involve catalysts, computational models can be employed to study the role of the catalyst in lowering the activation energy. Furthermore, the effect of different substituents on the pyridine ring on the reaction rate and regioselectivity can be systematically investigated by creating computational models with various functional groups.

The table below illustrates hypothetical energy data that could be obtained from a DFT study of a key cyclization step in the synthesis of a pyrrolo[3,2-c]pyridine derivative.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1 (TS1)+15.8
Intermediate 2-12.4
Transition State 2 (TS2)+10.3
Product-25.7

This is an interactive data table. You can sort and filter the data.

Such computational data would provide a quantitative understanding of the reaction's feasibility and could guide the optimization of reaction conditions to improve yield and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. These models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the process of chemical research and development.

For a class of compounds like pyrrolo[3,2-c]pyridine derivatives, QSPR models could be developed to predict a wide range of properties, such as solubility, melting point, boiling point, and chromatographic retention times. The general workflow for building a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

While specific QSPR studies on this compound were not found, research on related heterocyclic systems demonstrates the utility of this approach. For example, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) studies on pyrrolopyridinone derivatives as kinase inhibitors have been successfully conducted. wikipedia.org These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which utilize 3D steric and electrostatic fields as descriptors. wikipedia.org

The table below presents a hypothetical set of molecular descriptors that could be relevant for a QSPR model of pyrrolo[3,2-c]pyridine derivatives and their potential impact on a given property.

DescriptorTypePotential Influence on Aqueous Solubility
Molecular Weight (MW)ConstitutionalNegative
LogP (Octanol-Water Partition Coeff.)PhysicochemicalNegative
Number of Hydrogen Bond Donors (HBD)ConstitutionalPositive
Number of Hydrogen Bond Acceptors (HBA)ConstitutionalPositive
Polar Surface Area (PSA)3DPositive
Dipole MomentElectronicPositive

This is an interactive data table. You can sort and filter the data.

By developing robust QSPR models for this compound and its analogues, researchers could virtually screen libraries of compounds to identify those with desired physicochemical properties, thus prioritizing synthetic efforts and reducing experimental costs.

Chemical Reactivity and Derivatization Strategies of the Compound

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Nucleus

The pyrrolo[3,2-c]pyridine scaffold exhibits a complex reactivity pattern towards electrophilic aromatic substitution (EAS) due to the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. Generally, the pyrrole moiety is significantly more reactive towards electrophiles than the pyridine moiety. pearson.com

The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the five-membered ring, increasing its electron density and making it more susceptible to electrophilic attack compared to benzene. pearson.com In isolated pyrrole, substitution predominantly occurs at the C2 position because the resulting carbocation intermediate is better stabilized by resonance. pearson.comaklectures.com Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it typically requires harsh conditions and proceeds at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comquora.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagent Example Predicted Major Product Rationale
Nitration HNO₃/H₂SO₄ Substitution on the pyrrole ring The pyrrole ring is highly activated towards EAS compared to the deactivated pyridine ring. pearson.comstackexchange.com
Halogenation NBS, NCS Substitution on the pyrrole ring Mild conditions are sufficient for the halogenation of electron-rich pyrrole systems. pearson.com

Nucleophilic Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile possesses an active methylene (B1212753) group (the -CH₂- group) adjacent to the nitrile. The protons on this α-carbon are weakly acidic (pKa of acetonitrile in DMSO is ~31.3) and can be removed by a strong base to generate a carbanion. mdpi.comntnu.no This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Common reactions involving this nucleophile include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position.

Aldol-type Condensations: Addition to aldehydes and ketones. ntnu.no

Acylation: Reaction with esters or acyl chlorides to introduce acyl groups.

Furthermore, the acetonitrile group can be converted in situ into a silyl (B83357) ketene (B1206846) imine using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. This intermediate serves as a potent nucleophile that can add to various electrophiles, such as acetals and nitrones, under Lewis acid catalysis. richmond.edu

Table 2: Examples of Nucleophilic Reactions at the α-Carbon

Reaction Type Base/Reagent Electrophile Product Type
Alkylation n-BuLi, LDA R-X (Alkyl halide) α-Alkylated acetonitrile derivative
Condensation NaH, K₂CO₃ RCHO (Aldehyde) α,β-Unsaturated nitrile (after dehydration)
Michael Addition Et₃N α,β-Unsaturated carbonyl γ-Ketonitrile

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a wide array of other functionalities. researchgate.netresearchgate.net Its reactivity stems from the electrophilic carbon atom and the nucleophilic nitrogen atom. researchgate.net

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate amide, which can sometimes be isolated. Complete hydrolysis yields a carboxylic acid, converting this compound into (1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. chemistrysteps.comlumenlearning.com

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine, yielding 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction to an imine, which is then hydrolyzed upon workup to afford an aldehyde. chemistrysteps.com

Addition of Organometallics: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an iminium intermediate. Subsequent hydrolysis of this intermediate produces a ketone. chemistrysteps.com

Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition reactions to construct heterocyclic rings. For example, [3+2] cycloadditions with azides can yield tetrazoles. researchgate.netresearchgate.net

Table 3: Key Transformations of the Nitrile Group

Transformation Reagents Product Functional Group
Full Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid
Partial Hydrolysis H₂O₂, base Amide
Full Reduction LiAlH₄, then H₂O Primary Amine
Partial Reduction DIBAL-H, then H₂O Aldehyde
Ketone Synthesis 1. R-MgBr, 2. H₃O⁺ Ketone

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling extensive functionalization of the pyrrolo[3,2-c]pyridine nucleus. To participate in these reactions, the core structure typically needs to be pre-functionalized, for instance, by introducing a halogen atom (Cl, Br, I) or a triflate group.

Common cross-coupling strategies applicable to this scaffold include:

Suzuki Coupling: Palladium-catalyzed reaction of a halo- or trifluoromethanesulfonyl-pyrrolo[3,2-c]pyridine with a boronic acid or ester to form a C-C bond. This method has been used to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Iron-Catalyzed Coupling: More recently, cost-effective and less toxic iron catalysts have been developed for cross-coupling reactions. For example, iron salts can catalyze the coupling of Grignard reagents with chloro-pyrrolo-[3,2-c]quinoline, a related heterocyclic system. researchgate.net

These reactions allow for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, vinyl, alkynyl, amino groups) onto the heterocyclic core, providing a powerful strategy for generating diverse analogs. digitellinc.comacs.org

Synthetic Strategies for Analogs and Prodrug Precursors (focus on chemical modification)

The chemical handles present in this compound allow for numerous strategies to create analogs and prodrugs.

Analog Synthesis:

N-Alkylation/Arylation: The nitrogen of the pyrrole ring can be alkylated or arylated under basic conditions.

Core Modification: As described in sections 5.1 and 5.4, the pyrrolo[3,2-c]pyridine nucleus can be functionalized via electrophilic substitution or metal-catalyzed cross-coupling to introduce diverse substituents. A common strategy involves halogenation of the core followed by Suzuki or other cross-coupling reactions to build molecular complexity. nih.gov

Side Chain Elongation/Modification: The active methylene group can be alkylated or acylated to extend or modify the acetonitrile side chain (Section 5.2).

Nitrile Group Transformation: Converting the nitrile into other functional groups like amines, carboxylic acids, amides, or tetrazoles (Section 5.3) provides a rich source of structural analogs with different physicochemical properties. semanticscholar.org

Prodrug Precursor Synthesis:

Ester Formation: The nitrile can be hydrolyzed to a carboxylic acid, which is a common precursor for prodrug synthesis. The resulting acid can be esterified with various alcohols to create esters that may improve bioavailability. These esters can then be hydrolyzed by esterases in vivo to release the active carboxylic acid.

Amide/Peptide Conjugates: The carboxylic acid precursor can also be coupled with amines or amino acids to form amide or peptide conjugates.

Phosphate (B84403) Prodrugs: If a hydroxyl group is introduced onto the scaffold, it can be converted into a phosphate ester, a common strategy for improving aqueous solubility.

Investigation of Acid-Base Properties and Protonation States

The acid-base properties of this compound are dictated by the two nitrogen atoms in the bicyclic core.

Pyridine Nitrogen: The nitrogen atom in the six-membered pyridine ring possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and is the primary site of protonation in an acidic medium. wikipedia.org The pKa of the conjugate acid (the pyridinium (B92312) ion) is expected to be in the range typical for pyridines, around 5.2. wikipedia.org Protonation at this site would generate a pyridinium salt.

Pyrrole Nitrogen: In contrast, the lone pair on the pyrrole nitrogen is an integral part of the 6π aromatic system of the five-membered ring. Donation of these electrons to a proton would disrupt the aromaticity, making this nitrogen atom non-basic under typical conditions. stackexchange.com However, in the presence of a very strong base, the N-H proton can be removed, allowing for N-alkylation or N-acylation reactions.

Acetonitrile Moiety: The acetonitrile group itself is essentially neutral. The α-protons are very weakly acidic and require a strong base for deprotonation, as discussed in section 5.2. mdpi.com

The primary protonation state in a biological or aqueous acidic environment would involve the protonation of the pyridine nitrogen.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound involves reactions at both the heterocyclic nucleus and the acetonitrile side chain.

Oxidation:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). Pyridine-N-oxides have different electronic properties and can be useful synthetic intermediates. For example, N-oxidation makes the pyridine ring more susceptible to certain electrophilic substitutions and can also facilitate nucleophilic substitution at the C2 and C4 positions. stackexchange.com

Pyrrole Ring Oxidation: The electron-rich pyrrole ring is generally sensitive to oxidation and can be prone to polymerization or degradation under strong oxidizing conditions.

Reduction:

Nitrile Group Reduction: As detailed in section 5.3, the nitrile group can be readily reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. libretexts.org

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., H₂/PtO₂ or H₂/Rh-C), although this often requires forcing conditions. The specific conditions would need to be optimized to avoid simultaneous reduction of the pyrrole ring or the nitrile group if that is not desired.

Birch Reduction: Reduction with sodium in liquid ammonia (B1221849) could potentially reduce the pyridine ring, depending on the substituents present.

Mechanistic Biological Investigations of 2 1h Pyrrolo 3,2 C Pyridin 3 Yl Acetonitrile

Enzyme Inhibition Assays: Kinetic and Mechanistic Studies (e.g., reversible, irreversible, competitive)

No studies detailing the enzyme inhibition kinetics or mechanism of action for 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile were identified.

Receptor Binding Studies and Ligand-Target Interaction Thermodynamics

Information regarding receptor binding affinities, thermodynamic parameters of interaction, or specific molecular targets for this compound is not available.

Cellular Assays for Investigating Specific Signaling Pathways (in vitro cell lines, no clinical context)

While related pyrrolopyridine derivatives have been investigated in various cellular assays, no specific data exists for this compound concerning its effects on signaling pathways.

Modulation of Protein Phosphorylation Events

There are no available data on how this compound may modulate protein phosphorylation events in any cell line.

Gene Expression Profiling and Transcriptomic Analysis

No gene expression or transcriptomic studies have been published that analyze the effects of treating cells with this compound.

Investigation of Selectivity Profiles Against Multiple Biological Targets (mechanistic, not toxicological)

The selectivity of a compound for its intended biological target over other related targets is a critical factor in its potential as a therapeutic agent or a research tool. For compounds with a 1H-pyrrolo[3,2-c]pyridine scaffold, kinase inhibition is a frequently explored area of biological activity, and thus, determining their selectivity profile across the kinome is of high importance.

One study on 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors demonstrated the potential for high selectivity. nih.govnih.gov The most potent compound from this series was tested against a panel of 40 different kinases and was found to exert selective inhibition against FMS kinase. nih.govnih.gov This selectivity is crucial as off-target kinase inhibition can lead to unwanted side effects.

In the development of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1, a broad kinome profiling panel was used to assess the selectivity of the optimized compounds. nih.gov The lead compound from this study demonstrated high selectivity for MPS1 over other kinases. nih.gov

These findings suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold can be decorated with substituents that confer a high degree of selectivity for specific kinase targets. A comprehensive investigation into the selectivity profile of this compound against a panel of kinases and other potential biological targets would be necessary to understand its specific mechanistic actions and potential for further development.

1H-Pyrrolo[3,2-c]pyridine DerivativePrimary TargetSelectivity ProfileReference
Diarylureas/amidesFMS kinaseSelective against FMS kinase when tested against a panel of 40 kinases. nih.govnih.gov
6-Anilino derivativesMPS1 kinaseHighly selective for MPS1 in a broad kinome profiling panel. nih.gov

Advanced Applications in Chemical Biology and Material Science Non Clinical Focus

Development as Molecular Probes for Biological Systems

The inherent structural features of the pyrrolopyridine core, such as its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a promising candidate for the development of molecular probes.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold are being investigated for their potential as fluorescent labels. The fused ring system can be chemically modified to enhance its quantum yield and photostability, which are critical properties for cellular imaging applications. While specific studies on 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile are not yet widely published, the broader class of pyrrolopyridines is recognized for its potential in developing novel imaging agents.

The structure of this compound offers multiple points for chemical modification, allowing for the attachment of reactive groups or photoaffinity labels. This functionalization could enable its use as an affinity-based probe to identify and validate novel biological targets. The nitrile group, for instance, can be a handle for further chemical transformations to introduce moieties that can covalently bind to target proteins upon activation.

Role as Precursors and Intermediates in Complex Organic Synthesis

The 1H-pyrrolo[3,2-c]pyridine framework is a valuable building block in the synthesis of more complex, biologically active molecules. The acetonitrile (B52724) functional group in this compound provides a versatile starting point for a variety of chemical transformations.

The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, making this compound a key intermediate for the synthesis of a diverse range of derivatives. Research into the synthetic utility of this compound is ongoing, with the aim of accessing novel chemical space for drug discovery and other applications.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The planar structure and the potential for hydrogen bonding and π-π stacking interactions make the 1H-pyrrolo[3,2-c]pyridine core an interesting candidate for applications in supramolecular chemistry. While specific research on the self-assembly of this compound is limited, the general principles of supramolecular chemistry suggest that appropriately designed derivatives could form well-ordered nanostructures. These structures could have applications in areas such as molecular recognition and host-guest chemistry.

Potential as Ligands or Catalysts in Organic Transformations

The nitrogen atoms within the 1H-pyrrolo[3,2-c]pyridine ring system possess lone pairs of electrons that can coordinate with metal centers. This property suggests that this compound and its derivatives could serve as ligands in coordination chemistry. Such metal complexes could exhibit catalytic activity in a variety of organic transformations. The development of chiral versions of these ligands could also open avenues in asymmetric catalysis.

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Components

Extensive searches of scientific literature and chemical databases have been conducted to identify the use of This compound as a structural component in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). At present, there is no available research data or published literature to indicate that this specific compound has been utilized as a building block, linker, or precursor in the formation of COFs or MOFs.

The field of porous crystalline polymers, including COFs and MOFs, relies on the strategic selection of organic molecules to act as nodes and linkers, thereby dictating the framework's topology, porosity, and functional properties. While derivatives of pyridine (B92270) and pyrrole (B145914) are commonly employed in the synthesis of these materials, the specific derivative This compound has not been documented in this context.

Consequently, there are no research findings, structural data, or performance metrics to report for COFs or MOFs incorporating this particular compound. The potential utility of This compound in this advanced materials application remains an unexplored area of research.

Analytical Methodologies for Research and Quality Control of the Compound

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of purity assessment and quantitative analysis in chemical synthesis. By separating the target compound from impurities and starting materials, these methods provide precise and reliable data on the composition of a sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile. A typical approach involves reversed-phase (RP-HPLC) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. pensoft.netijsrst.comresearchgate.net

Method development for this compound focuses on optimizing separation from potential impurities, such as unreacted starting materials or side-products from the synthesis. Key parameters that are systematically varied include the choice of column (e.g., C18, C8), mobile phase composition (typically a mixture of acetonitrile (B52724) and water or a buffer), pH of the mobile phase, and the column temperature. nih.gov A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis spectrophotometer or a Diode Array Detector (DAD), which can monitor the elution of compounds at one or multiple wavelengths. actascientific.com

Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. actascientific.comamsbiopharma.comich.org Validation confirms the method's specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), and robustness. actascientific.comich.orgeuropa.eu

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

ParameterCondition
Instrument HPLC System with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 10% B, linear increase to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is the ideal technique for the separation and quantification of volatile and semi-volatile organic impurities that may be present in a sample of this compound. ijpsonline.com These impurities often include residual solvents from the synthesis and purification steps (e.g., acetone, ethyl acetate, toluene, tetrahydrofuran) or volatile byproducts of the reaction. drawellanalytical.comispub.com

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the volatile components through the column. ispub.com Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and wide linear range. ispub.com The method must be validated to ensure its suitability for quantifying specified volatile impurities according to regulatory limits. bibliotekanauki.plresearchgate.net

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

ParameterCondition
Instrument Gas Chromatograph with FID Detector
Column BP 624 or equivalent (30 m × 0.53 mm I.D., 3.0 µm film thickness)
Carrier Gas Nitrogen or Helium, 3.0 mL/min
Injector Temperature 230 °C
Detector Temperature 250 °C
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Injection Mode Split (e.g., 1:15)
Injection Volume 1 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. libretexts.orgrochester.eduthieme.de For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the desired product. rsc.orgresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The separation is based on the differential adsorption of the components to the stationary phase. By comparing the spots from the reaction mixture to spots of the pure starting material(s), a chemist can qualitatively assess the reaction's progress. libretexts.orgrochester.edu The completion of a reaction is often indicated by the complete disappearance of the limiting reactant's spot. Visualization is typically achieved under UV light or by using a chemical staining agent like potassium permanganate. rsc.org

Table 3: Example of Reaction Monitoring by TLC

Time PointObservation on TLC Plate (Silica Gel, 3:1 Hexane:Ethyl Acetate)Interpretation
T = 0 hr Strong spot corresponding to starting material (Rf = 0.6). No product spot visible.Reaction initiated.
T = 2 hr Spot for starting material has diminished. A new, strong spot for the product appears (Rf = 0.3).Reaction is progressing well.
T = 4 hr Spot for starting material is very faint or absent. The product spot is intense.Reaction is near or at completion.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the definitive identification and trace-level quantification of this compound and its related impurities. americanpharmaceuticalreview.comresearchgate.net

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, making it a benchmark for identifying unknown volatile and semi-volatile impurities. scirp.org As components elute from the GC column, they are ionized (commonly by electron ionization), and the resulting mass spectrum provides a molecular fingerprint that can be compared against libraries for positive identification. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com

LC-MS/MS is highly sensitive and selective, making it ideal for quantifying the target compound and its non-volatile impurities at very low levels, especially in complex matrices. nih.gov The first mass spectrometer (MS1) isolates the parent ion of the target analyte, which is then fragmented. The second mass spectrometer (MS2) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling accurate quantification at trace levels. europeanpharmaceuticalreview.com

Table 4: Typical LC-MS/MS Parameters for Quantitative Analysis

ParameterSetting
LC System UPLC/HPLC (as described in 8.1.1)
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Parent Ion (Q1) m/z corresponding to [M+H]+ of the compound
Product Ion (Q3) m/z of a specific, stable fragment ion
Collision Gas Argon
Capillary Voltage 3.5 kV

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Purity and Chiral Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net For a compound like this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be employed for purity assessment. sciex.com Separation is based on differences in the charge-to-size ratio of the analyte and its impurities. nih.gov

Furthermore, CE is a powerful tool for chiral separations, which are critical if the compound or its intermediates possess stereogenic centers. nih.govmdpi.com By adding a chiral selector (e.g., a modified cyclodextrin) to the background electrolyte, enantiomers can be resolved into two distinct peaks. nih.govmdpi.com While specific CE methods for this exact compound are not widely published, the principles are well-established for related heterocyclic and chiral compounds. nih.govacs.org

Table 5: Hypothetical Capillary Electrophoresis Method for Purity Analysis

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused Silica, 50 µm I.D., 60 cm total length (50 cm effective)
Background Electrolyte (BGE) 25 mM Phosphate (B84403) Buffer, pH 3.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 275 nm

Spectrophotometric Assays for Concentration Determination and Reaction Kinetics

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of an analyte in a solution and for studying reaction kinetics. vlabs.ac.in The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com

For concentration determination, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax), where the compound shows maximum absorbance. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pyrrolopyridine scaffold is UV-active, making this method suitable. americanlaboratory.comsigmaaldrich.comnist.gov

This technique is also valuable for monitoring reaction kinetics. rheolution.com If the reactant and product have different absorption spectra, the rate of the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. thermofisher.comscribd.comvlabs.ac.in This data can be used to determine the reaction order and rate constant.

Table 6: Example Data for a UV-Vis Spectrophotometry Calibration Curve

Standard Concentration (µg/mL)Absorbance at 275 nm
2.00.152
4.00.305
6.00.451
8.00.603
10.00.755
Resulting Equation: y = 0.075x + 0.002; R² = 0.9998

Reference Standard Characterization and Certification

The establishment of a certified reference standard for this compound is a critical prerequisite for its use in research and quality control. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements. The certification process involves a comprehensive set of analytical tests to confirm the identity, purity, and potency of the material. This ensures the reliability and reproducibility of analytical methods that rely on this standard.

The characterization of a reference standard for this compound typically involves a multi-pronged analytical approach, where data from several orthogonal techniques are combined to build a complete profile of the material. The primary goal is to unequivocally confirm the chemical structure and to identify and quantify any impurities present.

The identity of the compound is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR spectroscopy provides information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The mass-to-charge ratio of the molecule and its fragments, as determined by MS, confirms its molecular weight and elemental composition.

Purity assessment is another crucial aspect of the certification process. High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of the reference standard by separating the main compound from any potential impurities. Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which is then compared with the theoretical values calculated from its chemical formula.

The data generated from these analyses are meticulously documented in a Certificate of Analysis (CoA). The CoA serves as the official document that attests to the quality and purity of the reference standard.

Below are representative data tables summarizing the kind of information typically found in a CoA for a this compound reference standard.

Table 1: General Properties

PropertyValue
Chemical NameThis compound
Molecular FormulaC₉H₇N₃
Molecular Weight157.17 g/mol
CAS Number903130-00-5
AppearanceOff-white to light yellow solid

Table 2: Analytical Data

Analytical TestMethodSpecificationResult
¹H NMR Spectroscopy400 MHz, DMSO-d₆Conforms to structureConforms
Mass SpectrometryESI+Conforms to molecular weightConforms
PurityHPLC (UV, 254 nm)≥98%99.5%
Elemental AnalysisCHN AnalysisC: 68.78%, H: 4.49%, N: 26.74%C: 68.75%, H: 4.51%, N: 26.70%
Water ContentKarl Fischer Titration≤0.5%0.2%
Residual Solvents¹H NMR or GC-MSTo be reported<0.1% Ethanol

Future Research Directions and Translational Opportunities Non Clinical

Development of Novel and More Efficient Synthetic Pathways

The advancement of research on 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile and its analogs is contingent upon the availability of robust and efficient synthetic routes. Future research should focus on moving beyond traditional multi-step syntheses, which can be low-yielding and labor-intensive. organic-chemistry.org Modern synthetic strategies offer significant improvements in terms of efficiency, cost-effectiveness, and environmental impact.

Key areas for development include:

Greener Synthetic Methods: The adoption of green chemistry principles is crucial. Techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields, as has been demonstrated for other azaindole derivatives. tandfonline.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and automation. Developing a flow-based synthesis for the pyrrolo[3,2-c]pyridine core would enable the rapid and automated production of compound libraries for screening purposes. acs.orgfigshare.com

Catalytic C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to building molecular complexity. Research into the regioselective C-H cyanoalkylation of the 1H-pyrrolo[3,2-c]pyridine core could provide a more direct and efficient route to the target molecule, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Exploring new catalytic systems (e.g., silver or palladium-catalyzed) for the intramolecular cyclization of appropriately substituted pyridine (B92270) precursors could lead to milder reaction conditions and broader substrate scope. organic-chemistry.org

Synthetic StrategyPotential AdvantagesRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Demonstrated for various indole (B1671886) and azaindole syntheses. tandfonline.comresearchgate.net
Flow ChemistryAutomation, scalability, improved safety, rapid library synthesis.Used for automated synthesis of other heterocyclic libraries. acs.org
C-H Activation/FunctionalizationHigh atom economy, reduced synthetic steps, direct functionalization.A frontier in modern organic synthesis.
Novel Catalytic CyclizationsMilder conditions, higher functional group tolerance, improved yields.Various methods exist for constructing the azaindole core. organic-chemistry.orgrsc.org

Deepening the Mechanistic Understanding of Biological Interactions and Selectivity

The azaindole scaffold is prevalent in a multitude of biologically active compounds, particularly as inhibitors of protein kinases, due to its ability to mimic the adenine moiety of ATP and form key hydrogen bonds in the kinase hinge region. nih.govnih.govnih.gov A critical future direction is to elucidate the specific biological targets of this compound and understand the structural basis of its activity and selectivity.

Future research should prioritize:

Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics or phenotypic screening, can be employed to identify the primary protein targets of the compound in relevant disease models.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy is essential. This would provide invaluable atomic-level insights into its binding mode and the key interactions responsible for its affinity.

Selectivity Profiling: Comprehensive screening against large panels of kinases and other relevant off-targets is necessary to establish a detailed selectivity profile. mdpi.comresearchgate.net This is critical for predicting potential therapeutic windows and identifying opportunities for improving selectivity through analog design.

Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be used to quantify the binding affinity and kinetics, providing a deeper understanding of the thermodynamics of the ligand-target interaction.

Computational Design and Synthesis of Next-Generation Analogs with Tailored Properties

In silico methods are powerful tools for accelerating the drug discovery process. By integrating computational design with synthetic chemistry, next-generation analogs of this compound can be developed with optimized potency, selectivity, and pharmacokinetic properties.

Key computational strategies include:

Structure-Based Drug Design (SBDD): Using a validated target structure (from X-ray crystallography or homology modeling), new analogs can be designed to maximize favorable interactions with the binding site and displace key water molecules.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key chemical features required for biological activity. nih.govresearchgate.net This model can then be used to screen virtual libraries for novel scaffolds or to guide the design of new analogs that retain these essential features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. nih.govnih.gov These models can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. uran.uaresearchgate.net

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for identifying and eliminating compounds with unfavorable pharmacokinetic profiles early in the design phase. nih.gov

Computational MethodObjectiveApplication to Analog Design
Molecular Docking (SBDD)Predict binding mode and affinity of new analogs.Guide modifications to improve target engagement.
Pharmacophore ModelingIdentify essential features for biological activity.Design novel molecules with diverse cores but similar features. nih.gov
QSARCorrelate chemical structure with biological activity.Predict potency of virtual compounds before synthesis. nih.govnih.gov
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Prioritize analogs with drug-like properties.

Exploration of New Applications in Materials Science and Catalysis

Beyond its potential in medicinal chemistry, the unique electronic properties of the pyrrolopyridine scaffold suggest opportunities in materials science and catalysis. The electron-rich nature of the pyrrole (B145914) ring, combined with the electron-withdrawing character of the fused pyridine and the nitrile group, creates a donor-acceptor type structure that is of interest for organic electronics. tdl.orgresearchgate.net

Future avenues of exploration include:

Organic Semiconductors: Synthesizing and characterizing polymers or small molecules incorporating the this compound core for applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov The inherent properties of the scaffold could lead to materials with desirable charge-transport characteristics. tdl.org

Conductive Polymers: Investigating the electropolymerization of the compound or its derivatives to form conductive polymers (polypyrroles). nbinno.com These materials could have applications in sensors, electronic shielding, and energy storage devices.

Ligand Design for Catalysis: The nitrogen atoms in the bicyclic system could act as coordination sites for metal ions. This opens the possibility of using the compound as a ligand in homogeneous catalysis, potentially enabling novel reactivity or selectivity in organic transformations.

Integration with Advanced Automation and High-Throughput Screening Technologies in Research

To fully explore the therapeutic potential of the this compound scaffold, modern high-throughput technologies must be leveraged. These approaches can dramatically accelerate the cycle of design, synthesis, and testing.

Key integrations for future research are:

Automated Synthesis: Utilizing automated synthesis platforms, potentially coupled with flow chemistry, to rapidly generate large libraries of analogs with diverse substitutions around the pyrrolopyridine core. rsc.orgnih.govresearchgate.net This allows for a more comprehensive exploration of the structure-activity relationship (SAR).

High-Throughput Screening (HTS): Screening these compound libraries against a wide range of biological targets (e.g., a panel of kinases) using HTS assay formats. nih.goveurekaselect.comdrugdiscoverytrends.com This can quickly identify potent and selective "hits" for further development. nih.gov

DNA-Encoded Libraries (DELs): Employing DEL technology, where each compound in a vast library is tagged with a unique DNA barcode. This allows for the simultaneous screening of millions or billions of compounds against a protein target of interest, efficiently identifying new binders to the scaffold.

Development of Advanced Analytical Tools for in situ Monitoring of Reactions

To ensure the quality, consistency, and efficiency of synthesis, particularly during scale-up, the development of advanced analytical methods is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters. mt.comwikipedia.orglongdom.org

Future work in this area should focus on:

In-line Spectroscopic Monitoring: Implementing in situ spectroscopic tools like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time. mt.com This allows for precise tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

Chemometric Modeling: Developing multivariate data analysis models to correlate the real-time spectroscopic data with critical quality attributes of the reaction, such as concentration and purity. This enables predictive control over the process.

Impurity Profiling: Using advanced hyphenated chromatographic techniques, such as LC-MS/MS, to identify, characterize, and quantify potential impurities, including isomers, which is critical for process optimization and regulatory compliance.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics, functional materials, and efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile, and what challenges arise during its synthesis?

  • Methodology : Synthesis typically involves functionalization of pyrrolo[3,2-c]pyridine precursors. For example:

  • Cyanation : Introducing the acetonitrile group via nucleophilic substitution or cyanation reactions. Evidence from related compounds (e.g., 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile) suggests the use of strong acids like H2SO4 for nitration and controlled temperatures to avoid side reactions .
  • Tautomerism Considerations : The pyrrolopyridine core may exhibit tautomerism (e.g., 1H vs. 3H forms), requiring pH control during synthesis to stabilize the desired tautomer .
    • Challenges : Low yields due to competing reactions (e.g., over-nitration) and purification difficulties caused by polar intermediates. HPLC or recrystallization in non-polar solvents is recommended for purity >95% .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify the pyrrolopyridine scaffold and nitrile group. Aromatic protons typically appear as multiplets between δ 7.0–8.5 ppm, while the nitrile carbon resonates near δ 115–120 ppm in <sup>13</sup>C NMR .
  • X-ray Crystallography : Resolves tautomeric ambiguity. For example, related compounds (e.g., 5-azaisatins) show planar pyrrolopyridine rings with bond lengths confirming conjugation .
  • Mass Spectrometry : Exact mass (calculated: 157.0640 for C9H7N3) validates molecular integrity .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • LogP and Solubility : Experimental LogP ≈ 1.63 (predicted via XLogP3), indicating moderate lipophilicity. Solubility in DMSO is high (>50 mM), but aqueous solubility is limited (<1 mM at pH 7.4), necessitating co-solvents for biological assays .
  • Stability : The nitrile group is stable under acidic conditions but may hydrolyze to amides or carboxylic acids in basic aqueous media. Storage at –20°C under inert atmosphere is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what industrial techniques apply?

  • Optimization Strategies :

  • Continuous Flow Reactors : Improve heat transfer and reaction homogeneity, reducing by-products (e.g., dimerization) observed in batch processes .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach substituents to the pyrrolopyridine core before cyanation .
    • Case Study : A 2024 study on 2-(3-Methoxypyridin-2-yl)acetonitrile achieved 85% yield using thionyl chloride in a methanol-water mixture, highlighting solvent polarity’s role in stabilizing intermediates .

Q. How do tautomeric forms of the pyrrolopyridine core impact biological activity, and how can they be controlled?

  • Tautomer Effects : The 1H (aromatic) vs. 3H (non-aromatic) forms alter electron distribution, affecting binding to targets like kinases or GPCRs. For example, 1H tautomers show enhanced π-stacking in enzyme active sites .
  • Control Methods : Adjusting pH during synthesis (acidic conditions favor 1H tautomer) or using bulky substituents to sterically hinder tautomerization .

Q. What contradictory data exist regarding its bioactivity, and how can they be resolved?

  • Contradictions : Discrepancies in IC50 values (e.g., μM vs. nM ranges) reported in kinase inhibition assays.
  • Resolution Strategies :

  • Purity Analysis : Impurities (e.g., hydrolyzed nitriles) may confound results. Use LC-MS to verify compound integrity pre-assay .
  • Assay Conditions : Standardize buffer composition (e.g., DMSO concentration ≤0.1%) to avoid solvent effects .

Q. What computational tools predict its ADMET properties, and how reliable are they?

  • Tools :

  • SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP450 inhibition risk (CYP3A4 substrate).
  • Molecular Dynamics : Simulates binding stability in target proteins (e.g., FXR receptors, as seen in patents WO-2017143134-A1) .
    • Validation : Cross-reference with experimental data (e.g., microsomal stability assays) to refine predictions .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility .
  • Characterization : Combine NMR, HRMS, and X-ray for unambiguous structural assignment .
  • Biological Testing : Include tautomer-controlled analogs to dissect structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.